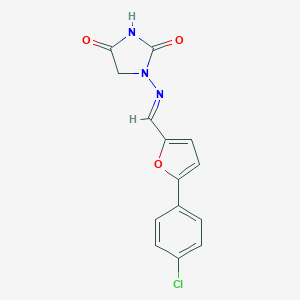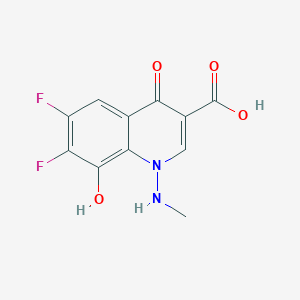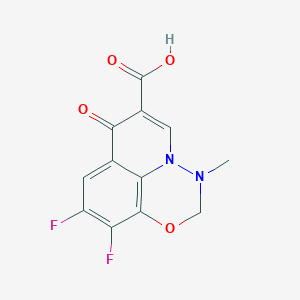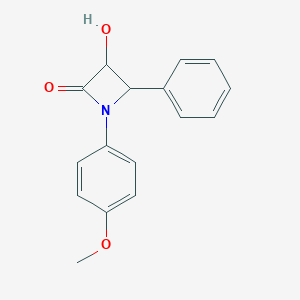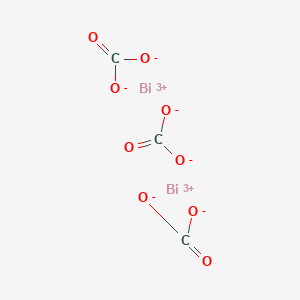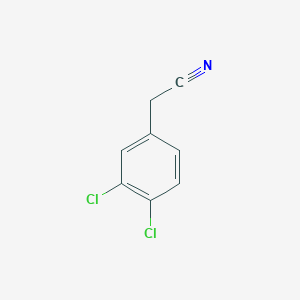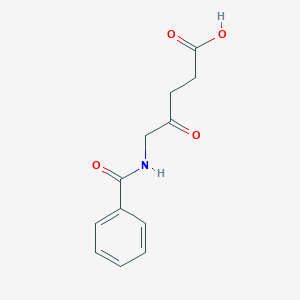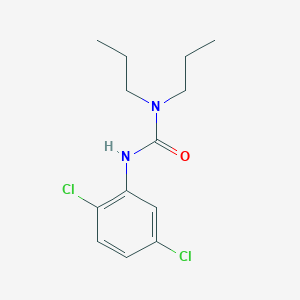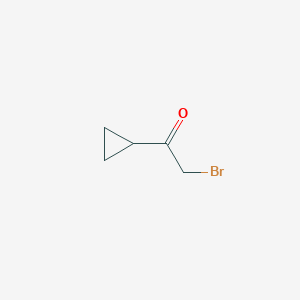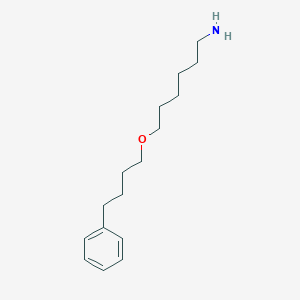
1-Hexanamine, 6-(4-phenylbutoxy)-
概要
説明
The compound 1-Hexanamine, 6-(4-phenylbutoxy)- is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, which may offer insights into the properties and synthesis of similar compounds. For instance, the first paper describes a series of twin mesogenic compounds with a 1,6-dioxyhexane spacer, which shares a hexane backbone similar to 1-Hexanamine, 6-(4-phenylbutoxy)- . The second paper discusses the formation of inclusion complexes with n-hexane, which is structurally related to the hexamine part of the compound . The third paper details the synthesis of a compound with a phenyl group and a 2,4-hexadiyne-1,6-diol derivative, which could be relevant to understanding the phenylbutoxy component .
Synthesis Analysis
The synthesis of compounds related to 1-Hexanamine, 6-(4-phenylbutoxy)- involves various organic synthesis techniques. The first paper describes the synthesis of twin mesogenic compounds using a 1,6-dioxyhexane spacer to link bis(alkoxyphenoxy)terephthalate structures . This suggests that a similar spacer could be used in the synthesis of 1-Hexanamine, 6-(4-phenylbutoxy)-. The second paper does not provide direct synthesis methods for the compound but does involve crystallization from n-hexane, which could be a solvent in the synthesis process . The third paper shows the reaction of 2,4-hexadiyne-1,6-diol with phenyl isothiocyanate, indicating that multi-step synthetic routes involving hexane derivatives and phenyl groups are feasible .
Molecular Structure Analysis
The molecular structure of compounds similar to 1-Hexanamine, 6-(4-phenylbutoxy)- has been studied using X-ray analysis. The first paper reports on the liquid crystalline properties and the molecular structure of twin mesogenic compounds, which could share structural features with the compound of interest . The second paper provides insights into the channel structure formed by anthracenes in the inclusion complexes with n-hexane, which could be relevant to understanding the spatial arrangement of the hexamine moiety . The third paper's X-ray diffraction analysis of a phenyl-containing compound could offer clues about the phenylbutoxy part of the molecule .
Chemical Reactions Analysis
The provided papers do not directly discuss the chemical reactions of 1-Hexanamine, 6-(4-phenylbutoxy)-, but they do provide information on the reactivity of structurally related compounds. The synthesis of the twin mesogenic compounds implies that the hexane backbone can be functionalized to create complex structures . The inclusion complex formation suggests that the hexane part of the molecule may participate in non-covalent interactions . The reaction of hexadiyne derivatives with phenyl isothiocyanate indicates that the phenylbutoxy component could be synthesized through reactions involving acetylenic and isothiocyanate groups .
Physical and Chemical Properties Analysis
The physical properties of compounds related to 1-Hexanamine, 6-(4-phenylbutoxy)-, such as their liquid crystalline behavior, are discussed in the first paper. The compounds with varying alkoxy chain lengths exhibit different mesophases, which could be indicative of how the alkyl chain length in 1-Hexanamine, 6-(4-phenylbutoxy)- might influence its physical properties . The second paper's discussion of inclusion complexes suggests that the compound may have the ability to form supramolecular structures, which could affect its solubility and crystallinity . The third paper does not provide direct information on physical properties but does contribute to the understanding of the molecular structure, which is essential for predicting physical and chemical behavior .
科学的研究の応用
Syntheses and Biological Activities
The compound has been involved in the synthesis of derivatives with antimycobacterial activities. For example, derivatives from (2S,3R)-Boc-phenylalanine epoxide have been synthesized, showing activity against M. tuberculosis with specific substituents enhancing the antimycobacterial properties. The importance of a free amino group and the sulfonamide moiety for biological activity was highlighted, alongside a correlation between antimycobacterial activity and calculated lipophilicities (Moreth et al., 2014).
Material Applications and Electrochromic Properties
Another research avenue includes the investigation into conducting polymers derived from pyrrole-based compounds, where hexyloxy-phenyl groups among others were introduced into the polymer's backbone. These polymers demonstrated reversible electrochromic properties, changing color upon oxidation and reduction. Studies have shown these materials to have potential in electrochromic devices, with specific derivatives showing high contrast and coloration efficiency in various supporting electrolytes (Chang et al., 2014).
Enhanced Mesomorphism by Fluorination
Research on hexakis(4-alkoxybenzoyloxy)triphenylene derivatives revealed that fluorination of peripheral phenyl groups induces significant changes in mesomorphic behavior, particularly affecting thermal stability. This study suggests the potential of these materials in the development of new liquid crystalline materials for displays and other optical applications (Sasada et al., 2008).
Safety And Hazards
特性
IUPAC Name |
6-(4-phenylbutoxy)hexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c17-13-7-1-2-8-14-18-15-9-6-12-16-10-4-3-5-11-16/h3-5,10-11H,1-2,6-9,12-15,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSOSZKMHANCMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCOCCCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450166 | |
| Record name | 1-Hexanamine, 6-(4-phenylbutoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hexanamine, 6-(4-phenylbutoxy)- | |
CAS RN |
97664-58-9 | |
| Record name | 1-Hexanamine, 6-(4-phenylbutoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

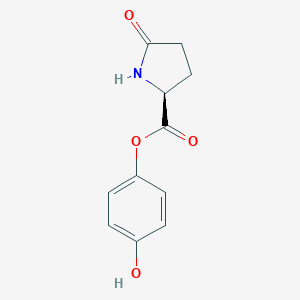
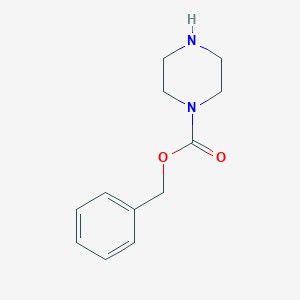
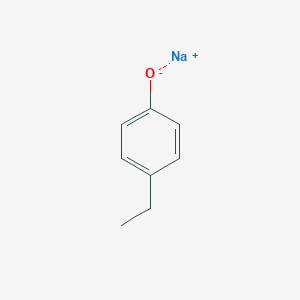
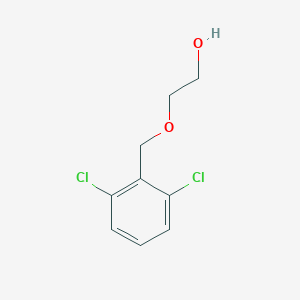
![2-Chloro-1-[2-(methylamino)phenyl]ethanone](/img/structure/B104797.png)
